molecular formula C22H21N5O2 B11293244 2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11293244
M. Wt: 387.4 g/mol
InChI Key: BERGLYZXOBCZPE-UHFFFAOYSA-N
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Description

This compound belongs to the purinoimidazole-dione class, characterized by a fused bicyclic core with substituents at positions 2 (benzyl), 4 (methyl), and 6 (4-methylphenyl).

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H21N5O2/c1-15-8-10-17(11-9-15)25-12-13-26-18-19(23-21(25)26)24(2)22(29)27(20(18)28)14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3

InChI Key

BERGLYZXOBCZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the benzyl and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-benzyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s aromatic and heterocyclic structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-benzyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Compound Name / ID Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Structural Features
2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 2-Benzyl, 4-Me, 6-(4-MePh) C27H24N4O2 Not provided 7,8-Dihydro core; electron-donating groups
ZINC170624334 7-(4-Bromophenyl), 6-(2-hydroxyethyl), 4-Me C18H16BrN5O3 Not provided Bromophenyl (electron-withdrawing), hydroxyethyl (polar)
6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione 6-Butyl, 2,4-Me, 7-(4-MePh) C20H23N5O2 365.43 Fully unsaturated core; alkyl chain (lipophilic)
4-Me-6-(3-MePh)-2-[(2-MePh)Me]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 2-(2-MePh)Me, 4-Me, 6-(3-MePh) C25H24N4O2 Not provided Steric hindrance from ortho-methyl benzyl
6-(3-MeOPh)-4-Me-2-[(4-MePh)Me]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 6-(3-MeOPh), 2-(4-MePh)Me, 4-Me C27H24N4O3 Not provided Methoxy group (electron-donating, polar)

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: Bromophenyl (ZINC170624334) may enhance binding to polar enzyme pockets, as seen in its high shape similarity to talazoparib . Lipophilicity: Butyl and benzyl groups (target compound vs. Steric Effects: Ortho-methyl substitution () introduces steric bulk, likely affecting binding affinity to target proteins.
  • Core Modifications : The 7,8-dihydro structure in the target compound reduces planarity compared to fully unsaturated analogs (e.g., ), which may influence conformational stability and protein interactions.

Biological Activity

2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C22H21N5O2
  • Molecular Weight: 387.4 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes facilitated by nickel catalysts. The methods employed are crucial for achieving high yields and purity necessary for biological evaluations .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro assays revealed that the compound has half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics:

Cell Line IC50 (μM) Reference
HepG2 (Liver Cancer)10.21
MCF-7 (Breast Cancer)9.45
HCT-116 (Colon Cancer)8.75

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies indicated that treatment with this compound leads to:

  • Upregulation of pro-apoptotic proteins such as caspase-3 and Bax.
  • Downregulation of anti-apoptotic proteins like Bcl-2.
    This dual action promotes programmed cell death in cancer cells while inhibiting their proliferation .

Other Biological Activities

Beyond its anticancer properties, the compound has exhibited:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal effects.
  • Enzyme Inhibition: It may act as a multi-target kinase inhibitor, affecting pathways critical for tumor growth and survival.

Case Studies

  • Study on HepG2 Cells:
    • Treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity.
    • Flow cytometry analyses confirmed increased apoptosis rates correlating with higher concentrations of the compound.
  • In Vivo Evaluation:
    • Animal models treated with the compound demonstrated reduced tumor sizes compared to control groups.
    • Histopathological examinations revealed decreased mitotic figures in treated tissues, indicating effective inhibition of tumor cell proliferation.

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